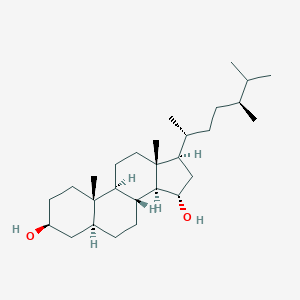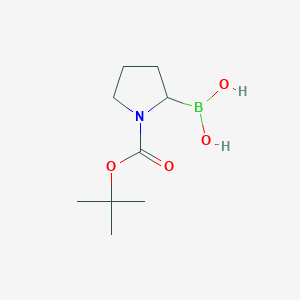
1-N-Boc-pyrrolidin-2-ylboronic acid
Übersicht
Beschreibung
1-N-Boc-pyrrolidin-2-ylboronic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to its synthesis and properties. For instance, the synthesis of chiral N-heterocyclic allylboronates involves the borylative dearomatization of pyrroles, which could be a related process to the synthesis of 1-N-Boc-pyrrolidin-2-ylboronic acid .
Synthesis Analysis
The synthesis of related compounds involves several innovative approaches. For example, the enantioselective synthesis of five-membered N-heterocyclic allylboronates is achieved using a copper(I) catalyst, which could potentially be adapted for the synthesis of 1-N-Boc-pyrrolidin-2-ylboronic acid . Additionally, the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) leads to the formation of pyrrolidin-2-ones, which are structurally similar to the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For instance, the structure of a pyridine derivative containing a nitrogen-containing heterocycle and a borate ester group was elucidated using MS, NMR, and infrared spectrum, as well as X-ray diffraction . These methods could be applied to determine the molecular structure of 1-N-Boc-pyrrolidin-2-ylboronic acid.
Chemical Reactions Analysis
The papers describe several chemical reactions involving pyrrolidine derivatives. The borylcopper(I) species reacts with pyrrole-2-carboxylates to form pyrrolidine-type allylboronates . Additionally, the cyclisation of N-(2-alken-1-yl)amides leads to trisubstituted pyrrolidin-2-ones . These reactions could provide insights into the reactivity of 1-N-Boc-pyrrolidin-2-ylboronic acid.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-N-Boc-pyrrolidin-2-ylboronic acid are not directly discussed, the properties of similar compounds can be inferred. For example, the crystal structure and vibrational spectral studies of a related pyridine derivative provide information on its stability and characteristic vibrational absorption bands . The novel pyridine-2,6-dicarboxylic acid calcium boric acid hydrate's crystal stability is influenced by hydrogen bonding , which could also be relevant to the stability of 1-N-Boc-pyrrolidin-2-ylboronic acid.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
1-N-Boc-pyrrolidin-2-ylboronic acid plays a crucial role in asymmetric catalysis. For instance, it is used in enamine-Lewis acid cooperative bifunctional catalysis, notably in asymmetric aldol reactions (Arnold et al., 2008). Another application is in the enantioselective deprotonation processes, which are pivotal for producing various enantioselective compounds (Wu et al., 1996).
Cross-Coupling Reactions
This compound is also utilized in Suzuki–Miyaura cross-coupling reactions. For example, it has been used to synthesize 3-hetarylpyrroles, demonstrating its utility in creating complex organic structures (Matyugina et al., 2020).
Synthesis of Aldehydes and Pyrroles
1-N-Boc-pyrrolidin-2-ylboronic acid is instrumental in synthesizing alpha-(N-Boc-2-pyrrolidinyl) aldehydes through the Brønsted acid-catalyzed aza-Ferrier reaction (Tayama et al., 2008). It's also used in the synthesis of novel heterocycles and tryptamines, contributing to the development of new pharmaceuticals (Nicolaou et al., 2009).
Synthesis of Functionalized Compounds
It aids in the synthesis of various functionalized compounds, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid (Guoqua, 2014), and is used in the synthesis of N-Boc-amino pyrrolidine derivatives (Campos et al., 2006).
Safety And Hazards
1-N-Boc-pyrrolidin-2-ylboronic acid is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this chemical .
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUYLRUCQCTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376284 | |
| Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-pyrrolidin-2-ylboronic acid | |
CAS RN |
149682-75-7 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

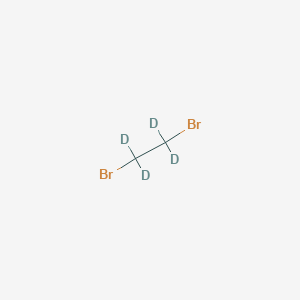
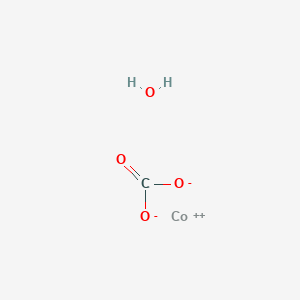
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)

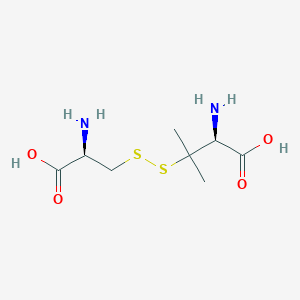



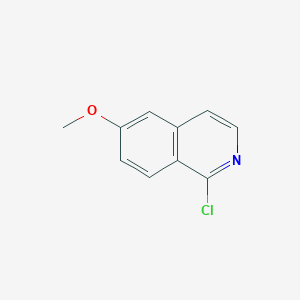

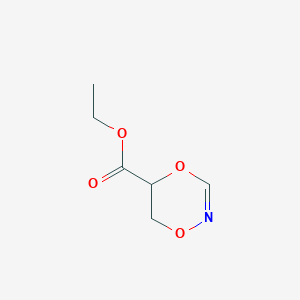
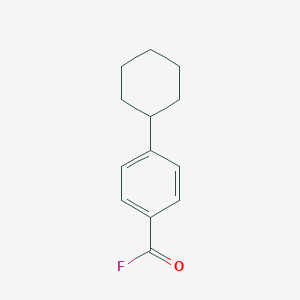
![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
